4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
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Overview
Description
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline core, a triazine ring, and a pyridine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting a suitable amine with a nitrile under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the triazine intermediate.
Formation of the Quinazoline Core: The quinazoline core is formed by cyclization of an appropriate precursor, such as an anthranilic acid derivative, under basic conditions.
Final Coupling: The final step involves coupling the quinazoline core with the triazine-pyridine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinazoline core, forming a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the triazine ring, converting it to a more saturated form.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated triazine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinazoline derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine: Similar structure but with a different position of the pyridine moiety.
4-methyl-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine: Similar structure but with a different position of the pyridine moiety.
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-4-amine: Similar structure but with a different position of the amine group.
Uniqueness
The uniqueness of 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N7 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C18H19N7/c1-13-15-6-2-3-7-16(15)23-18(22-13)24-17-20-11-25(12-21-17)10-14-5-4-8-19-9-14/h2-9H,10-12H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
XLVNNUVTQQYCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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